molecular formula C11H6Cl5NO3 B554695 L-Pyroglutamic acid pentachlorophenyl ester CAS No. 28990-85-4

L-Pyroglutamic acid pentachlorophenyl ester

Cat. No.: B554695
CAS No.: 28990-85-4
M. Wt: 377.4 g/mol
InChI Key: ZKGMBAZWQLUSMW-VKHMYHEASA-N
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Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMBAZWQLUSMW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183186
Record name Perchlorophenyl 5-oxo-L-prolinate
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28990-85-4
Record name L-Proline, 5-oxo-, pentachlorophenyl ester
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Record name Perchlorophenyl 5-oxo-L-prolinate
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Record name Perchlorophenyl 5-oxo-L-prolinate
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Record name Perchlorophenyl 5-oxo-L-prolinate
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Preparation Methods

Thionyl Chloride-Mediated Acid Chloride Route

A widely documented method involves converting L-pyroglutamic acid into its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with pentachlorophenol. This two-step procedure is outlined below:

  • Formation of L-Pyroglutamoyl Chloride :
    L-Pyroglutamic acid is treated with excess thionyl chloride under anhydrous conditions, typically at reflux temperatures (60–80°C). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the acid chloride intermediate. The byproducts (SO₂ and HCl) are volatile and easily removed under reduced pressure.

  • Esterification with Pentachlorophenol :
    The acid chloride intermediate is reacted with pentachlorophenol in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The reaction is typically conducted in dichloromethane or tetrahydrofuran at room temperature, yielding the target ester after 12–24 hours.

Reaction Conditions and Yield :

  • Temperature : 25–40°C

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.5 equiv)

  • Yield : 70–85% after purification by recrystallization.

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group. This method avoids the use of thionyl chloride, which can be hazardous.

Procedure :

  • L-Pyroglutamic acid and pentachlorophenol are dissolved in an aprotic solvent (e.g., DCM or DMF).

  • A stoichiometric amount of DCC or EDC is added to the mixture, followed by a catalytic quantity of 4-dimethylaminopyridine (DMAP).

  • The reaction is stirred at room temperature for 12–24 hours, during which the carbodiimide activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by pentachlorophenol.

Optimization Notes :

  • Side Reactions : Competitive formation of N-acylurea byproducts can occur, necessitating the use of DMAP to enhance reaction efficiency.

  • Yield : 65–75% after column chromatography.

Enzymatic and Alternative Synthetic Routes

While chemical methods dominate, enzymatic esterification has been explored for niche applications. Lipases (e.g., Candida antarctica lipase B) immobilized on solid supports have been tested in non-aqueous media, though yields remain suboptimal (30–40%) compared to chemical synthesis.

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : From ethyl acetate/hexane mixtures, yielding a white crystalline solid (mp 185–190°C).

  • Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (Rf = 0.4–0.6).

Characterization Data :

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (lactam C=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.20 (m, 1H, α-H), 2.50–2.70 (m, 4H, β- and γ-H), 1.90–2.10 (m, 2H, δ-H).

  • Optical Rotation : [α]²⁵/D = +19.0° to +22.0° (c = 2% in DMF).

Applications in Organic Synthesis

The pentachlorophenyl ester group serves as a superior leaving group in peptide bond formation, enabling efficient coupling with amino acid esters under mild conditions. Its utility is highlighted in:

  • Solid-Phase Peptide Synthesis (SPPS) : Facilitating segment condensation without racemization.

  • Macrocyclization Reactions : Constructing lactams and cyclic peptides via intramolecular acyl transfer.

Challenges and Optimization

Key Challenges :

  • Toxicity : Pentachlorophenol is highly toxic, requiring stringent safety protocols.

  • Moisture Sensitivity : Acid chloride intermediates are moisture-sensitive, necessitating anhydrous conditions.

Optimization Strategies :

  • Microwave Assistance : Reducing reaction time from 24 hours to 1–2 hours with comparable yields.

  • Solvent Selection : DMF enhances solubility of pentachlorophenol but may require higher temperatures.

Chemical Reactions Analysis

L-Pyroglutamic acid pentachlorophenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

L-Pyroglutamic acid pentachlorophenyl ester is utilized as an active ester in peptide synthesis. Its role is crucial in forming peptide bonds, allowing for selective coupling reactions without affecting other functional groups. This property is particularly beneficial in creating complex peptides for pharmaceuticals and research.

Case Study: Peptide Development

In a study focusing on novel peptide therapeutics, researchers employed this compound to synthesize peptides that exhibited enhanced biological activity. The use of this compound facilitated the formation of cyclic peptides, which are known for their stability and efficacy in drug development .

Drug Development

The compound has shown promise in drug development due to its ability to modify biological pathways selectively. By incorporating this compound into drug candidates, researchers can enhance their selectivity and efficacy.

Case Study: Pharmacological Properties

Research has indicated that derivatives of pyroglutamic acid, including this compound, possess pharmacological properties such as hepatoprotective effects against paracetamol-induced toxicity in animal models. In controlled studies, these compounds demonstrated a significant reduction in liver damage and improved survival rates .

Bioconjugation

This compound is also used in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application is critical for improving the delivery and effectiveness of targeted therapies.

Data Table: Comparison of Bioconjugation Agents

Agent Application Advantages
This compoundDrug delivery enhancementHigh reactivity and specificity
Other Active EstersGeneral peptide synthesisBroad applicability
Pentafluorophenyl EstersVersatile coupling reactionsEstablished use in various studies

Agrochemical Applications

Recent studies have explored the use of L-pyroglutamic acid derivatives in agrochemical formulations. These compounds have been shown to enhance the solubility and dispersal of biocides, improving their effectiveness under varying environmental conditions.

Case Study: Biocide Formulations

A study demonstrated that incorporating L-pyroglutamic acid derivatives into biocide compositions led to improved stability and solubility, making them more effective against pests and pathogens . This application highlights the versatility of this compound beyond medicinal uses.

Mechanism of Action

The mechanism of action of perchlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Biological Activity

L-Pyroglutamic acid pentachlorophenyl ester, also known as perchlorophenyl 5-oxo-L-prolinate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and neuroprotective applications. This article synthesizes research findings on its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is synthesized through the esterification of L-pyroglutamic acid with pentachlorophenol. The resulting compound exhibits unique properties due to the presence of the pentachlorophenyl group, which influences its interaction with biological systems.

1. Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties. A study evaluated various esters of L-pyroglutamic acid against Phytophthora infestans, revealing that certain derivatives exhibited potent antifungal activity with effective concentrations (EC50) significantly lower than commercial fungicides like azoxystrobin .

CompoundEC50 (μg/mL)Comparison to Azoxystrobin (7.85 μg/mL)
2d1.445.45 times more effective
2j1.216.49 times more effective

2. Anti-inflammatory Activity

In addition to its antifungal properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it inhibited nitric oxide production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, suggesting a potential role in neuroinflammation modulation .

3. Neuritogenic Activity

The neuritogenic effects of this compound were assessed using PC-12 cells, where it was found to promote neurite outgrowth in response to nerve growth factor (NGF) . This indicates its potential utility in neuroregenerative therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways.
  • Cell Signaling Modulation : By affecting neurotransmitter levels and inflammatory mediators, it may modulate signaling pathways involved in inflammation and neuronal health.
  • Chemical Stability : The presence of the pentachlorophenyl group enhances the stability and solubility of the ester in biological systems, facilitating its interaction with target sites.

Study on Antifungal Efficacy

In a controlled laboratory setting, a series of bioassays were conducted to evaluate the antifungal efficacy of various L-pyroglutamic acid esters against P. infestans. The results indicated that compounds 2d and 2j not only surpassed azoxystrobin in efficacy but also exhibited lower toxicity profiles, making them suitable candidates for further development as agricultural fungicides .

Neuroprotective Effects in Animal Models

A preliminary animal study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to neurotoxic agents, and results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to controls .

Q & A

Q. What are the common synthetic routes for L-Pyroglutamic acid pentachlorophenyl ester in peptide chemistry?

this compound is synthesized via condensation reactions. A prominent method involves activating L-pyroglutamic acid with pentachlorophenol in the presence of dicyclohexylcarbodiimide (DCC), forming the active ester for peptide coupling . Alternatively, it can react directly with amino acids (e.g., L-thiazolidine-4-carboxylic acid) using triethylamine in dimethylformamide (DMF) to form dipeptides, as demonstrated in pidotimod synthesis .

Q. How can researchers characterize the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Derivatization techniques, such as esterification, improve chromatographic peak symmetry by reducing compound activity (e.g., replacing hydroxyl groups with acetate esters). Relative response factors (RF) calibration for pentachlorophenol derivatives can quantify impurities . Florisil® cleanup methods may also isolate the compound from interfering analytes .

Q. What safety protocols are essential when handling this compound?

Follow CLP (Classification, Labelling, and Packaging) regulations: use PPE (gloves, goggles), ensure ventilation, and avoid dermal exposure. Waste must be segregated into categories compatible with local hazardous waste management systems. Emergency protocols should include access to toxicological databases for acute exposure data .

Advanced Research Questions

Q. How does the coupling efficiency of this compound compare to other active esters (e.g., pentafluorophenyl or p-nitrophenyl esters)?

Racemization studies indicate pentachlorophenyl esters exhibit moderate racemization rates compared to pentafluorophenyl (lower) and p-nitrophenyl (higher) esters. The side chain of the amino acid also influences efficiency: glutamic acid derivatives show higher coupling efficiency than aspartic acid or cysteine derivatives . However, mixed anhydride methods may outperform pentachlorophenyl esters in peptide yield, as shown in oligo-γ-glutamic acid synthesis .

Q. What strategies mitigate racemization during peptide coupling using pentachlorophenyl esters?

Optimize reaction conditions: use polar aprotic solvents (DMF, DCM), low temperatures, and catalytic bases (e.g., triethylamine). Racemization via α-hydrogen abstraction is minimized by selecting esters with lower activation energy (e.g., pentafluorophenyl) or employing kinetic coupling protocols .

Q. How can solubility challenges of this compound in organic reactions be addressed?

Use solvent systems with high dielectric constants, such as DMF or dimethyl sulfoxide (DMSO). Pre-activation of the carboxyl group with DCC enhances solubility in non-polar solvents. Co-solvents like tetrahydrofuran (THF) may improve miscibility in stepwise polycondensation reactions .

Q. What analytical techniques resolve degradation products or byproducts in reactions involving pentachlorophenyl esters?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation pathways (e.g., hydrolysis to pentachlorophenol). Gas chromatography (GC) with electron capture detection (ECD) is sensitive to chlorinated byproducts. Electrophoretic analysis can detect lower peptides in solid-phase synthesis contaminants .

Q. How should researchers interpret conflicting data on coupling efficiency between pentachlorophenyl esters and alternative methods?

Conduct controlled comparative studies using standardized substrates (e.g., glutamic acid derivatives). Evaluate metrics like yield, racemization extent (via circular dichroism), and reaction time. Conflicting results may arise from substrate-specific reactivity or solvent effects, necessitating case-by-case optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Pyroglutamic acid pentachlorophenyl ester
Reactant of Route 2
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L-Pyroglutamic acid pentachlorophenyl ester

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